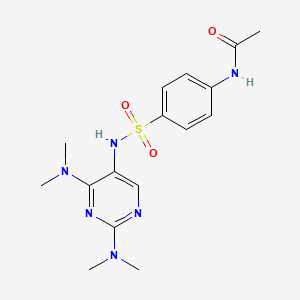

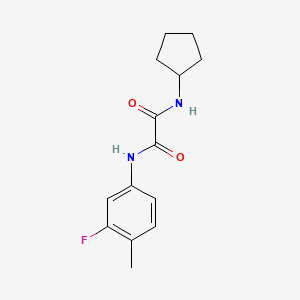

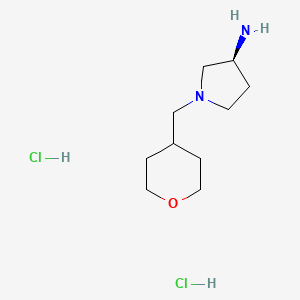

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, which are common heterocyclic compounds found in many natural products as well as synthetic drugs, has been studied extensively . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学的研究の応用

Antimicrobial Activity

Novel derivatives related to the pyrimidine-triazole and pyrimidine classes have been synthesized and demonstrated significant antimicrobial activities. These compounds, developed through various synthetic processes, target bacterial and fungal strains, showcasing the potential of pyrimidine-based molecules in developing new antimicrobial agents. For example, Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives that showed antimicrobial activity against selected strains in different solvents, indicating the versatility and efficacy of these compounds in antimicrobial applications Majithiya & Bheshdadia, 2022. Similarly, Nunna et al. (2014) explored the antimicrobial properties of novel heterocyclic compounds with a sulfamido moiety, demonstrating their effectiveness against various bacterial and fungal infections Nunna et al., 2014.

Antitumor Activity

Research has also highlighted the potential of pyrimidine derivatives in cancer treatment. For instance, Refat, Fadda, and Kamal (2015) synthesized biscarboxamidocoumarin and chromene derivatives, revealing promising in vitro antitumor activity across multiple cell lines. These findings suggest the therapeutic potential of these compounds in oncology, providing a foundation for further exploration of their antitumor properties Refat, Fadda, & Kamal, 2015.

Bioactive Conformation Analysis

He et al. (2007) conducted a comprehensive study on pyrimidinylthiobenzoates, focusing on their bioactive conformation and interaction with acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis. Through integrated molecular docking and 3D-QSAR analyses, they identified the bioactive conformation of these compounds, offering insights into their mechanism of action and providing a basis for designing more effective herbicides He et al., 2007.

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives, demonstrating their potential as novel AIE (Aggregation-Induced Emission) chromophores with solid-state fluorescence emission. These compounds, due to their unique photophysical properties and pH-sensing capabilities, have promising applications in developing colorimetric sensors and logic gates, expanding the utility of pyrimidine derivatives in material science and sensor technology Yan et al., 2017.

作用機序

Target of Action

The primary targets of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

The exact mode of action of This compound It can be inferred from the wide range of activities exhibited by pyrimidine derivatives that this compound likely interacts with its targets to induce a variety of biochemical changes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely impacts multiple pathways, leading to downstream effects that contribute to its overall pharmacological profile .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of This compound Based on the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

特性

IUPAC Name |

N-[4-[[2,4-bis(dimethylamino)pyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3S/c1-11(23)18-12-6-8-13(9-7-12)26(24,25)20-14-10-17-16(22(4)5)19-15(14)21(2)3/h6-10,20H,1-5H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQCQPYAPBDGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2706834.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)

![5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2706839.png)

![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2706853.png)